N-isopropyl-1-(pyridin-3-yl)methanesulfonamide
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Overview
Description
N-isopropyl-1-(pyridin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a methanesulfonamide group, which is a sulfonamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine-3-methanesulfonyl chloride with isopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-isopropyl-1-(pyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides: These compounds are potent and selective inhibitors of specific enzymes, such as hNa V 1.7, and are used in the treatment of pain.
Uniqueness
N-isopropyl-1-(pyridin-3-yl)methanesulfonamide is unique due to its specific structural features, such as the isopropyl group and the pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-propan-2-yl-1-pyridin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2)11-14(12,13)7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
WBZPYJKNAHWDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
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